molecular formula C14H18N2O2S B2678810 N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzenesulfonamide CAS No. 700337-27-5

N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzenesulfonamide

Cat. No.: B2678810
CAS No.: 700337-27-5
M. Wt: 278.37
InChI Key: ZMMDIGLRPKVOBW-UHFFFAOYSA-N
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Description

N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzenesulfonamide is a compound that features a pyrrolidine ring, a but-2-yn-1-yl chain, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzenesulfonamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.

    Attachment of the But-2-yn-1-yl Chain: The but-2-yn-1-yl chain can be introduced through alkylation reactions, where an appropriate alkyne is reacted with the pyrrolidine derivative.

    Introduction of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound to introduce the benzenesulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity for its targets. The but-2-yn-1-yl chain can influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-chloroacetamide
  • 2-(pyrrolidin-2-ylidene)malononitrile
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide

Uniqueness

N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzenesulfonamide is unique due to its combination of a pyrrolidine ring, a but-2-yn-1-yl chain, and a benzenesulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c17-19(18,14-8-2-1-3-9-14)15-10-4-5-11-16-12-6-7-13-16/h1-3,8-9,15H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMDIGLRPKVOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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